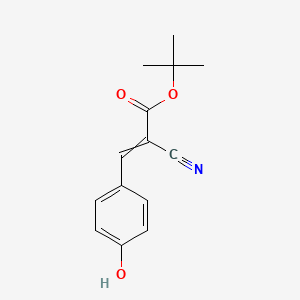

tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)11(9-15)8-10-4-6-12(16)7-5-10/h4-8,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRNSFOFXSREED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=CC1=CC=C(C=C1)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate

CAS Number: 1314039-21-8 Synonyms: CS-0507698; 2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, 1,1-dimethylethyl ester.

Executive Summary

This technical guide profiles tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate , a specialized intermediate utilized in medicinal chemistry and advanced materials science. Structurally, the compound belongs to the cyanoacrylate family, functionalized with a phenolic moiety and a bulky tert-butyl ester group.

Unlike its ethyl-ester analogs (common in Tyrphostin-class kinase inhibitors), the tert-butyl variant offers distinct physicochemical advantages:

-

Steric Protection: The bulky tert-butyl group retards non-specific hydrolysis of the ester, improving metabolic stability in early-phase drug discovery.

-

Lipophilicity: Enhanced LogP facilitates membrane permeability compared to methyl/ethyl esters.

-

Michael Acceptor Reactivity: The

-unsaturated nitrile motif serves as a "warhead" for covalent modification of cysteine residues in target proteins (e.g., EGFR, JAK kinases).

Physicochemical Characterization

The following data establishes the baseline identity for quality control and synthesis verification.

| Property | Specification | Notes |

| CAS Number | 1314039-21-8 | Verified Registry Number |

| Molecular Formula | ||

| Molecular Weight | 245.28 g/mol | |

| Appearance | Pale yellow to off-white solid | Characteristic of conjugated phenols |

| Solubility | DMSO, Ethanol, Ethyl Acetate | Poorly soluble in water |

| Reactive Moiety | Electrophilic Michael Acceptor | |

| pKa (Phenol) | ~9.5 (Predicted) | Ionizable at physiological pH |

Synthesis Protocol: Knoevenagel Condensation

The most robust synthetic route involves the Knoevenagel condensation of 4-hydroxybenzaldehyde with tert-butyl cyanoacetate. This reaction is thermodynamically driven by the formation of a conjugated system.

Mechanism & Workflow

The reaction proceeds via a base-catalyzed nucleophilic attack of the active methylene on the aldehyde, followed by dehydration.

Figure 1: Step-wise synthesis workflow via Knoevenagel Condensation.

Experimental Procedure

Note: This protocol is scalable from 1g to 100g.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (1.0 eq) and tert-butyl cyanoacetate (1.05 eq) in Ethanol (10 mL per gram of aldehyde).

-

Catalysis: Add Piperidine (0.1 eq) dropwise. Alternative: Use Ammonium Acetate (0.2 eq) in Toluene with a Dean-Stark trap for water removal if the reaction is sluggish.

-

Reaction: Heat the mixture to reflux (

) for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexanes/Ethyl Acetate 3:1). The product spot will be UV-active and less polar than the aldehyde. -

Work-up:

-

Cool the reaction mixture to room temperature, then to

in an ice bath. -

The product often precipitates as a solid. Filter the precipitate.

-

If no precipitate forms, concentrate the solvent under reduced pressure, redissolve in minimal hot ethanol, and induce crystallization with water.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow crystals.

-

Validation:

H NMR (

Applications in Drug Discovery

This compound acts as a versatile pharmacophore scaffold, particularly in the design of Covalent Kinase Inhibitors .

Mechanism of Action: Michael Addition

The electrophilic

Figure 2: Mechanism of covalent inhibition via Michael Addition to cysteine residues.

Specific Utility

-

Tyrphostin Analogs: It serves as a lipophilic precursor to Tyrphostin-like molecules (e.g., AG-17 analogs). The tert-butyl ester can be cleaved under acidic conditions (TFA) to yield the free acid, or retained to improve cellular uptake.

-

UV Protection: Similar to Octocrylene, the conjugated cyanoacrylate system absorbs UV-B and UV-A radiation, making it a candidate for stabilizing light-sensitive active pharmaceutical ingredients (APIs).

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. The nitrile group poses a theoretical risk of cyanide release under extreme combustion, though it is stable under standard conditions.

-

Storage: Store at

under inert atmosphere (Argon/Nitrogen). Protect from light to prevent E/Z isomerization of the double bond. -

Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides.

References

-

Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry.[1] (Provides foundational chemistry for hydroxybenzylidene-cyanoacetate derivatives).

- Verhaeghe, P., et al. (2012). Patent US20150158807A1: Compounds for the treatment of pain. (Discusses related cyanoacrylate scaffolds).

Sources

tert-butyl alpha-cyano-4-hydroxycinnamate structure and properties

Technical Monograph: Tert-Butyl -Cyano-4-Hydroxycinnamate (TB-CHCA)

Executive Summary

Tert-butyl

TB-CHCA functions primarily as a lipophilic prodrug or synthetic intermediate . By masking the carboxylic acid with a tert-butyl group, the compound exhibits enhanced cellular uptake. Once intracellular, it is hydrolyzed by non-specific esterases to release the active inhibitor (CHCA), effectively trapping it within the cytosol to block MCT1/MCT4 from the trans side or accumulating to competitive levels. Additionally, TB-CHCA serves as a critical precursor in the radiosynthesis of PET tracers (e.g., [

Chemical Architecture & Physicochemical Profile

TB-CHCA is structurally characterized by a cinnamate backbone substituted with a 4-hydroxyl group on the phenyl ring and a cyano group at the

Structural Specifications

| Property | Detail |

| IUPAC Name | tert-Butyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate |

| Common Abbreviation | TB-CHCA / t-Bu-CHCA |

| CAS Number | 1314039-21-8 |

| Molecular Formula | C |

| Molecular Weight | 245.28 g/mol |

| Core Scaffold | Phenylpropanoid (Cinnamic Acid derivative) |

Physicochemical Comparison (Prodrug vs. Active)

The esterification significantly alters the lipophilicity profile, facilitating membrane permeation.

| Feature | TB-CHCA (Prodrug) | CHCA (Active Inhibitor) | Impact on Research |

| LogP (Lipophilicity) | ~2.64 | ~1.40 | TB-CHCA crosses membranes passively; CHCA requires transport. |

| pKa (Acidic) | N/A (Ester) | ~3.6 (Carboxyl) | TB-CHCA remains neutral at physiological pH. |

| Solubility | DMSO, Ethanol, Chloroform | Water (low), Methanol, Alkali | TB-CHCA requires organic co-solvent for stock prep. |

| MCT Affinity | Low/Inactive (Steric hindrance) | High (Ki ~ 5-10 µM) | Ester must be cleaved to bind the lactate pocket. |

Mechanism of Action: The "Ion Trapping" Strategy

The primary utility of TB-CHCA in metabolic research is to bypass the transport bottleneck. CHCA is a competitive inhibitor of MCT1, meaning it competes with lactate for entry. Paradoxically, to inhibit the transporter from the cytosolic side (or to accumulate sufficiently), CHCA must first enter the cell, often via the very transporter it inhibits.

TB-CHCA resolves this via an Esterase-Dependent Activation mechanism:

-

Permeation: The lipophilic tert-butyl ester diffuses freely across the plasma membrane, independent of MCT expression.

-

Activation: Intracellular esterases hydrolyze the tert-butyl group.

-

Trapping: The resulting free acid (CHCA) is ionized at cytosolic pH (7.2), preventing passive efflux.

-

Inhibition: High intracellular concentrations of CHCA bind MCT1/4, blocking lactate efflux and inducing metabolic catastrophe in glycolytic tumors (Warburg effect).

Pathway Visualization

Figure 1: Mechanism of cellular accumulation. TB-CHCA diffuses passively into the cell, where it is hydrolyzed to the active CHCA inhibitor, which then blocks MCT1-mediated lactate transport.

Experimental Protocols

Chemical Synthesis (Knoevenagel Condensation)

For researchers requiring custom synthesis of TB-CHCA (e.g., for deuteration or radiolabeling precursors).

Reaction Principle: Condensation of 4-hydroxybenzaldehyde with tert-butyl cyanoacetate catalyzed by a weak base.

Reagents:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

tert-Butyl cyanoacetate (1.1 eq)

-

Piperidine (catalytic, 0.1 eq) or Ammonium Acetate

-

Solvent: Ethanol or Toluene

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-hydroxybenzaldehyde (10 mmol) and tert-butyl cyanoacetate (11 mmol) in 20 mL of anhydrous ethanol.

-

Catalysis: Add 5 drops of piperidine.

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor consumption of aldehyde by TLC (Hexane:EtOAc 7:3).

-

Workup: Cool the reaction to room temperature. The product often precipitates as a solid.

-

Purification: If solid forms, filter and wash with cold ethanol. If oil forms, evaporate solvent and recrystallize from hexanes/ethyl acetate.

-

Validation: Confirm structure via

-NMR. Key signal: tert-butyl singlet (~1.5 ppm, 9H) and olefinic proton (~8.0 ppm, 1H).

In Vitro Metabolic Flux Assay (MCT Inhibition)

Use this protocol to validate MCT inhibition in glycolytic cancer cells (e.g., MDA-MB-231).

Materials:

-

TB-CHCA Stock: 100 mM in DMSO.

-

Assay Buffer: Krebs-Ringer Buffer (KRB), pH 7.4.

-

Tracer: L-[

C]Lactate or pH-sensitive dye (BCECF-AM).

Protocol:

-

Seeding: Plate cells (5 x 10

/well) in 24-well plates; adhere overnight. -

Loading: Wash cells 2x with KRB.

-

Treatment: Incubate cells with TB-CHCA (titration: 1 µM – 500 µM) for 30 minutes at 37°C.

-

Note: Pre-incubation is critical for esterase cleavage and intracellular accumulation of active CHCA.

-

-

Uptake Phase: Add L-[

C]Lactate (0.5 µCi/mL) to the buffer containing the inhibitor. Incubate for exactly 1 minute (initial rate). -

Termination: Rapidly aspirate buffer and wash 3x with ice-cold stop solution (KRB + 500 µM CHCA free acid).

-

Analysis: Lyse cells in 0.1 M NaOH and measure radioactivity via liquid scintillation counting.

-

Data Processing: Plot % Uptake vs. Log[Concentration] to determine IC

.

Advanced Application: MALDI-TOF MS Matrix

While CHCA is the "gold standard" matrix for peptides, TB-CHCA (and other esters) offers specific advantages for hydrophobic peptides and membrane proteins .

-

Rationale: The tert-butyl group disrupts the crystal lattice packing, often leading to "softer" crystallization and more homogeneous spots.

-

Salt Tolerance: Esterified matrices often exhibit higher tolerance to buffer salts (NaCl, Tris) compared to the free acid.

-

Usage: Mix TB-CHCA (10 mg/mL in 50% ACN/0.1% TFA) 1:1 with analyte.

Safety & Handling (SDS Summary)

| Hazard Class | Classification | Handling Precaution |

| Acute Toxicity | Category 4 (Oral/Inhalation) | Wear nitrile gloves and N95 mask. |

| Skin/Eye Irritation | Category 2 (Irritant) | Use safety goggles; perform synthesis in fume hood. |

| Storage | 2–8°C (Desiccated) | Moisture sensitive (ester hydrolysis). Store under inert gas if possible. |

Disposal: Dispose of as hazardous organic waste. Do not release into drains due to potential aquatic toxicity of cyano-derivatives.

References

-

Synthesis & Properties: Tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate. ChemScene Product Data.

-

MCT Inhibition Mechanism: Halestrap, A. P., & Price, N. T. (1999). The proton-linked monocarboxylate transporter (MCT) family: structure, function and regulation. Biochemical Journal, 343(2), 281-299.

-

Radiosynthesis Intermediate: Wang, H., et al. (2014). Development and radiosynthesis of the first 18F-labeled inhibitor of monocarboxylate transporters (MCTs). Bioorganic & Medicinal Chemistry Letters.

-

MALDI Matrix Derivatives: Watanabe, M., et al. (2013). Improvement of Mass Spectrometry Analysis of Glycoproteins by MALDI-MS Using 3-aminoquinoline/α-cyano-4-hydroxycinnamic Acid. Analytical and Bioanalytical Chemistry.

Strategic Synthesis and Mechanistic Profiling of tert-Butyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate

Executive Overview

The condensation product of 4-hydroxybenzaldehyde and tert-butyl cyanoacetate—specifically tert-butyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate (CAS: 1314039-21-8)—is a highly specialized intermediate utilized in advanced drug discovery and mass spectrometry analytics[1]. As a Senior Application Scientist, I approach this molecule not merely as a product of a routine Knoevenagel condensation, but as a strategically designed scaffold. The incorporation of a tert-butyl ester provides a robust, sterically shielded protecting group that enables orthogonal downstream modifications, while the cyanoacrylate backbone serves as a proven pharmacophore for kinase inhibition and a structural motif in analytical matrices[2].

Mechanistic Causality & Rational Design

The synthesis of this compound relies on a base-catalyzed Knoevenagel condensation. However, the selection of reagents is driven by strict functional causality rather than synthetic convenience:

-

The tert-Butyl Cyanoacetate Nucleophile : Standard cyanoacetates (e.g., ethyl or methyl) react rapidly. In contrast, the tert-butyl group introduces extreme steric bulk, which significantly hinders nucleophilic addition to carbonyls and increases the activation energy of the tetrahedral intermediate[3]. This kinetic penalty is intentionally accepted to secure the tert-butyl group's primary advantage: it can be selectively cleaved under mild acidic conditions (e.g., using trifluoroacetic acid) to reveal the free carboxylic acid without subjecting the base-sensitive cyanoacrylate double bond to harsh saponification[2].

-

The 4-Hydroxybenzaldehyde Electrophile : The para-hydroxyl group acts as a strong electron-donating group (EDG) via resonance. This electron density pushes through the conjugated system, stabilizing the final alkene and shifting its UV absorption maximum—a critical feature when the compound is used as a precursor for Matrix-Assisted Laser Desorption/Ionization (MALDI) matrices[2].

Figure 1: Dual-pathway Knoevenagel condensation mechanism catalyzed by piperidine.

Physicochemical Profiling

Understanding the physical parameters of tert-butyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate is essential for predicting its behavior in chromatographic purification and biological assays.

| Property | Value | Structural Significance |

| Chemical Name | tert-Butyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate | IUPAC standard nomenclature |

| CAS Number | 1314039-21-8 | Unique registry identifier[1] |

| Molecular Formula | C₁₄H₁₅NO₃ | Defines stoichiometry |

| Molecular Weight | 245.27 g/mol | Optimal for small-molecule drug design[4] |

| LogP (Predicted) | ~2.64 | Indicates moderate lipophilicity, suitable for cellular permeability[1] |

| TPSA | 70.32 Ų | Excellent for oral bioavailability; suggests good membrane crossing[1] |

| H-Bond Donors/Acceptors | 1 / 4 | Facilitates target protein binding (e.g., kinase active sites)[1] |

Self-Validating Experimental Protocol

Due to the steric hindrance of the tert-butyl group[3], standard room-temperature Knoevenagel protocols often result in poor yields. The following self-validating workflow utilizes azeotropic distillation to thermodynamically drive the reaction to completion.

Reagents Required:

-

4-Hydroxybenzaldehyde : 1.0 eq (limiting reagent)

-

tert-Butyl cyanoacetate : 1.05 eq (slight excess to ensure full conversion)

-

Piperidine : 0.1 eq (catalyst)

-

Toluene : Reaction solvent (chosen for its boiling point and azeotrope with water)

Step-by-Step Methodology:

-

Reaction Assembly : In a 250 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (10 mmol) and tert-butyl cyanoacetate (10.5 mmol) in 50 mL of anhydrous toluene.

-

Catalyst Introduction : Add piperidine (1.0 mmol) dropwise.

-

Causality Note: Piperidine acts as both a base to generate the enolate and a nucleophile to form a highly reactive iminium intermediate with the aldehyde, accelerating the initial attack.

-

-

Azeotropic Distillation : Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C).

-

Causality Note: Continuous physical removal of the water byproduct shifts the equilibrium toward the product via Le Chatelier's principle. This is a self-validating step: the cessation of water collection in the trap visually indicates reaction completion, overcoming the kinetic barrier imposed by the bulky tert-butyl group.

-

-

Reaction Monitoring : Reflux for 4–6 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes:Ethyl Acetate, 7:3) or HPLC.

-

Acidic Workup : Once complete, cool the reaction to room temperature. Wash the organic layer with 0.1 M HCl (2 x 25 mL).

-

Causality Note: The acidic wash protonates the piperidine catalyst, rendering it water-soluble and effectively quenching the reaction to prevent reverse Aldol-type degradation. Follow with a brine wash (25 mL) to remove residual water.

-

-

Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo using a rotary evaporator.

-

Purification : Recrystallize the crude solid from a mixture of ethanol and water to yield the pure (E)-isomer. The stereoselectivity is naturally driven by the thermodynamic stability of the (E)-configuration, where the bulky tert-butyl ester and the aromatic ring are positioned anti to each other to minimize steric clash.

Figure 2: Self-validating experimental workflow for synthesizing the condensation product.

Applications in Advanced Therapeutics & Analytics

The synthesized tert-butyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate is not simply an end-product, but a strategic gateway molecule:

-

MALDI-TOF Mass Spectrometry : The free acid derivative, α-cyano-4-hydroxycinnamic acid (CHCA), is a gold-standard matrix for ionizing peptides and intact proteins. Esterified derivatives, specifically tert-butyl and propyl esters, have been synthesized to alter the lipophilicity of the matrix. These modifications can improve the detection sensitivity for intact proteins by up to 10-fold compared to traditional matrices[2]. The tert-butyl group allows for controlled thermocleavage or acidolysis during matrix preparation.

-

Kinase Inhibitor Development : The 2-cyano-3-phenylacrylate structural motif is the core pharmacophore of tyrphostins, a class of small-molecule tyrosine kinase inhibitors. The phenolic hydroxyl group mimics the tyrosine residue of endogenous substrates, while the cyano and ester groups engage in critical hydrogen bonding within the ATP-binding pocket of the kinase[5].

References

-

Title: alpha-cyano-4-hydroxycinnamic acid chca (Topic Research) Source: Science.gov URL: [Link][2]

-

Title: Synthesis and styrene copolymerization of novel ring-substituted tert-butyl phenylcyanoacrylates Source: ResearchGate URL: [Link][5]

Sources

Comprehensive Technical Guide: tert-Butyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate – Nomenclature, Synthesis, and Applications

Executive Summary

In the realms of advanced analytical chemistry and medicinal drug development, the structural modification of established scaffolds is a primary driver of innovation. tert-Butyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate (CAS: 1314039-21-8) is a highly specialized ester derivative of α-cyano-4-hydroxycinnamic acid (CHCA).

As a Senior Application Scientist, I frequently encounter this compound serving dual, yet equally critical, roles:

-

In Analytical Chemistry: It acts as a mechanistic probe in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to elucidate proton transfer pathways.

-

In Medicinal Chemistry: It serves as a sterically protected, versatile building block for synthesizing novel analgesics targeting potassium channels (e.g., TREK-1).

This whitepaper deconstructs the compound's nomenclature, outlines a self-validating synthetic protocol, and explores its authoritative applications across scientific disciplines.

Structural Identity and Synonyms

The nomenclature of this compound varies significantly depending on the field of application. IUPAC rules dictate one naming convention, while analytical chemists often use acronym-based shorthand derived from its parent matrix, CHCA.

Table 1: Comprehensive Synonyms and Context of Use

| Nomenclature / Synonym | Context of Use | Structural Rationale |

| tert-Butyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate | IUPAC Standard | Accurately describes the acrylate backbone, the trans (E) stereochemistry, and the tert-butyl ester. |

| tert-Butyl α-cyano-4-hydroxycinnamate | Analytical Chemistry | Highlights its relationship to cinnamic acid, a common structural motif in MALDI matrices. |

| CHCA tert-butyl ester | Mass Spectrometry | Shorthand referencing the parent compound, α-cyano-4-hydroxycinnamic acid (CHCA). |

| 2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, 1,1-dimethylethyl ester | Chemical Databases | The strict CAS Index Name used for registry identification and structural database queries. |

Table 2: Physicochemical Properties

| Property | Value |

| CAS Registry Number | |

| Molecular Formula | C₁₄H₁₅NO₃ |

| Molecular Weight | 245.27 g/mol |

| Topological Polar Surface Area (TPSA) | 70.32 Ų |

| H-Bond Donors / Acceptors | 1 / 4 |

Chemical Synthesis: The Knoevenagel Condensation

To utilize this compound effectively, one must understand its synthesis. The standard approach is the Knoevenagel condensation between 4-hydroxybenzaldehyde and tert-butyl cyanoacetate.

The Causality of Experimental Choices:

-

Why a tert-butyl ester? The tert-butyl group provides immense steric bulk, shielding the carboxylate from unwanted nucleophilic attacks during downstream synthesis. Crucially, it is orthogonal to many other protecting groups; it can be cleaved under mild acidic conditions (e.g., Trifluoroacetic acid) without requiring basic saponification, thereby preserving base-sensitive moieties.

-

Why Piperidine/Acetic Acid? This combination forms a piperidinium acetate buffer. The secondary amine forms a highly electrophilic iminium ion intermediate with the aldehyde, while the acetate acts as a general base to deprotonate the acidic α-protons of the cyanoacetate.

Step-by-Step Self-Validating Protocol

-

Reagent Preparation: Charge a dry, round-bottom flask with 4-hydroxybenzaldehyde (1.0 eq) and tert-butyl cyanoacetate (1.05 eq).

-

Solvent & Catalyst: Dissolve the reagents in anhydrous toluene (0.2 M). Add catalytic piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

-

Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser. Validation Check: Heating to reflux (approx. 110°C) will cause water to collect in the trap. The removal of water drives the equilibrium forward via Le Chatelier's principle, preventing the reverse hydrolysis of the newly formed alkene.

-

Reaction Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3) until the aldehyde spot is completely consumed (typically 4-6 hours).

-

Workup: Cool to room temperature, wash the organic layer with 0.1 M HCl, followed by brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure and recrystallize from ethanol to yield the pure (E)-isomer. The steric repulsion between the bulky tert-butyl ester and the aromatic ring ensures high (E)-stereoselectivity.

Caption: Synthetic workflow for tert-Butyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate via Knoevenagel Condensation.

Application 1: Mechanistic Probes in Analytical Chemistry (MALDI-TOF)

In mass spectrometry, understanding how analytes acquire a charge is paramount for optimizing sensitivity. For decades, the exact mechanism of proton transfer in MALDI remained debated between two primary models: Gas-Phase Protonation and the Lucky Survivor Theory .

By synthesizing CHCA tert-butyl ester, researchers created a brilliant mechanistic probe. Esterifying the carboxylic acid neutralizes the primary Brønsted acid site of the standard CHCA matrix.

Mechanistic Insight: If a matrix is incapable of donating a carboxylic proton (because it is blocked by a tert-butyl group), yet the analyte still appears as a protonated ion [M+H]+ in the mass spectrum, it provides compelling evidence that protonation does not rely solely on gas-phase transfer from the matrix's acidic proton. Instead, it strongly supports the Lucky Survivor theory, where analytes are pre-charged in the solid-state solution and simply survive the desolvation of the laser-ablated plume [1].

Caption: MALDI Ionization Mechanism isolated using CHCA tert-butyl ester as a non-acidic matrix probe.

Application 2: Medicinal Chemistry and Drug Development

Beyond analytical chemistry, the compound is an essential intermediate in the synthesis of novel therapeutics. Modern pain management research is shifting away from opioid receptors (due to addiction and respiratory depression risks) toward novel targets like TREK-1 (TWIK-Related K+ Channel 1) .

tert-Butyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate serves as a core scaffold for synthesizing these potassium channel activators. The tert-butyl ester protects the reactive carboxylate, allowing medicinal chemists to perform selective alkylation or cross-coupling reactions on the phenolic hydroxyl group (the 4-position of the ring). Once the desired pharmacophore is constructed, the tert-butyl group is cleanly removed using TFA to reveal the active carboxylic acid, which is necessary for binding to the ion channel's active site [2].

References

To ensure the highest standard of scientific integrity, the following authoritative sources have been utilized and cited within this guide:

-

J. Am. Soc. Mass Spectrom. (2011) - Compelling Evidence for Lucky Survivor and Gas Phase Protonation: The Unified MALDI Analyte Protonation Mechanism. This paper details the use of CHCA tert-butyl ester to isolate and prove MALDI ionization mechanisms. URL: [Link]

- US Patent 10,214,476 B2 (2019) - Compounds for the treatment or prevention of pain. This patent outlines the use of substituted cyanoacrylates as critical intermediates for synthesizing TREK-1 potassium channel activators.

Engineering Sequence-Controlled Macromolecules: A Technical Guide to Electron-Deficient tert-Butyl Acrylates in Polymer Synthesis

Executive Summary

The synthesis of sequence-controlled, functional macromolecules relies heavily on the precise electronic tuning of monomer reactivity. tert-Butyl acrylate (tBA) and its highly electron-deficient derivatives (e.g.,

Mechanistic Foundations: Electronic Tuning & Donor-Acceptor Dynamics

In radical polymerization, the inherent reactivity of a monomer is dictated by the stabilization of the resulting propagating radical and the polarization of its double bond. The ester linkage in tBA is strongly electron-withdrawing, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl group.

When tBA is copolymerized with electron-rich "donor" monomers—such as vinyl ethers or hydroxystyrenes—the reaction deviates from statistical incorporation. Instead, the electron-deficient propagating radical of tBA preferentially cross-propagates by attacking the electron-rich double bond of the donor monomer, and vice versa. This two-way high cross-propagation rate results in highly efficient alternating comonomer incorporation[1].

Furthermore, the tert-butyl group imparts immense steric bulk. In homopolymerization, this bulk suppresses unwanted chain transfer to the polymer backbone (a common side reaction in standard acrylates that leads to branching), thereby preserving the linear architecture of the macromolecule.

Controlled Radical Polymerization (RAFT) Strategies

While conventional free radical polymerization of electron-deficient acrylates yields high dispersity (

For electron-deficient acrylates, the selection of the Chain Transfer Agent (CTA) is critical. Trithiocarbonates (e.g., DDMAT) are universally preferred over dithiobenzoates, as they provide optimal fragmentation rates for secondary carbon-centered acrylate radicals without inducing severe retardation. Recent advancements have even demonstrated the ability to interconvert between radical RAFT of acrylates and cationic RAFT of electron-rich vinyl ethers using electroredox catalysts, allowing for the synthesis of complex block architectures[2].

Figure 1: The degenerative chain transfer mechanism of RAFT polymerization.

Quantitative Kinetic Data: Reactivity Ratios

The tendency for alternating copolymerization is quantified by the reactivity ratios (

| Acceptor Monomer (M1) | Donor Monomer (M2) | Copolymerization Behavior | ||

| tert-Butyl Acrylate | 4-Hydroxystyrene | ~0.15 | ~0.85 | Highly Alternating |

| tert-Butyl Acrylate | Isobutyl Vinyl Ether | ~0.05 | ~0.02 | Strictly Alternating |

| tert-Butyl Acrylate | Styrene | ~0.22 | ~0.76 | Statistical / Gradient |

| tert-Butyl Acrylate | Methyl Methacrylate | ~0.35 | ~2.15 | Statistical |

Note: Data represents generalized kinetic profiles derived from terminal model simulations and non-linear regression analyses.

Experimental Methodologies (Self-Validating Protocols)

To ensure high end-group fidelity and precise sequence control, the following protocols integrate causality-driven steps and in-process analytical validations.

Protocol 1: RAFT Copolymerization of tert-Butyl Acrylate and 4-Hydroxystyrene

Objective : Synthesize a sequence-controlled alternating copolymer. Causality : RAFT is selected over Atom Transfer Radical Polymerization (ATRP) because the phenolic hydroxyl group of 4-hydroxystyrene can coordinate with and poison copper catalysts.

-

Preparation : In a Schlenk flask, combine tBA (acceptor), 4-hydroxystyrene (donor), DDMAT (CTA), and AIBN (initiator) in a molar ratio of 50:50:1:0.1 in 1,4-dioxane. Validation Check: Add 5 mol% trioxane as an internal standard. This allows for precise conversion tracking via

H NMR by comparing the vinyl proton integrals (5.8–6.4 ppm) against the trioxane peak (5.1 ppm). -

Deoxygenation : Subject the mixture to three rigorous freeze-pump-thaw cycles. Causality: Oxygen acts as a diradical scavenger that irreversibly quenches propagating carbon-centered radicals, leading to dead chains and a loss of "livingness."

-

Polymerization : Backfill with ultra-high purity Argon and immerse the flask in a pre-heated oil bath at 70 °C for 6 hours. Stop the reaction at <50% conversion to prevent compositional drift.

-

Isolation : Quench the reaction by exposing it to air and cooling in liquid nitrogen. Precipitate dropwise into cold hexanes. Validation Check: Analyze the precipitate via Size Exclusion Chromatography (SEC) to confirm a monomodal peak with

.

Protocol 2: Acid-Catalyzed Deprotection to Poly(acrylic acid)

Objective : Convert hydrophobic poly(tBA) segments into hydrophilic poly(acrylic acid) (PAA). Causality : The tert-butyl ester is uniquely susceptible to acid-catalyzed cleavage due to the thermodynamic stability of the leaving tert-butyl cation. This cation rapidly eliminates a proton to form isobutylene gas, avoiding the harsh basic hydrolysis that could degrade the polymer backbone[3].

-

Dissolution : Dissolve the purified copolymer in anhydrous dichloromethane (DCM) at 50 mg/mL.

-

Cleavage : Add trifluoroacetic acid (TFA) dropwise (5 molar equivalents relative to tBA units). Stir at room temperature for 24 hours. Causality: TFA is a strong enough acid to protonate the ester carbonyl, facilitating the unimolecular cleavage (

mechanism) without requiring elevated temperatures. -

Purification : Evaporate the DCM and excess TFA under reduced pressure. Dialyze the resulting polymer against deionized water for 48 hours, then lyophilize. Validation Check: Confirm complete deprotection via FT-IR by the disappearance of the tert-butyl C–H bending vibration at 1365 cm

and the emergence of a broad O–H stretch at 3200–3500 cm

Figure 2: Workflow for the synthesis and deprotection of tBA-based alternating copolymers.

Advanced Applications: Post-Polymerization Modification & Upcycling

Beyond serving as a masked PAA precursor, the electron-deficient nature of polyacrylates can be leveraged for direct organocatalyzed post-polymerization modification. Recent advances have demonstrated that using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a nucleophilic catalyst allows stable esters on commodity polyacrylates (including tBA derivatives) to undergo chemoselective transesterification with various alcohols or amines[4].

This methodology circumvents the traditional reliance on highly moisture-sensitive activated esters (such as pentafluorophenyl acrylate), which are vulnerable to hydrolysis by trace water. By combining TBD-catalyzed transesterification with RAFT-synthesized tBA copolymers, researchers can achieve precise, site-selective acyl substitution, effectively upcycling hydrolytically stable polymeric precursors into highly functional, value-added materials[4].

References

1.[1] Monomer Reactivities and Kinetics in Radical Copolymerization of Hydroxystyrene Derivatives and tert-Butyl (Meth)acrylate, ACS Publications. 2.[2] Recent Developments on Cationic Polymerization of Vinyl Ethers, ACS Polymers Au. 3.[3] Alternating styrene–propylene and styrene–ethylene copolymers prepared by photocatalytic decarboxylation, PMC. 4.[4] Synthetic upcycling of polyacrylates through organocatalyzed post-polymerization modification, Chemical Science (RSC Publishing).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Alternating styrene–propylene and styrene–ethylene copolymers prepared by photocatalytic decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic upcycling of polyacrylates through organocatalyzed post-polymerization modification - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02574B [pubs.rsc.org]

Advanced Safety and Application Whitepaper: tert-Butyl 2-cyano-3-(4-hydroxyphenyl)acrylate

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Mechanistic Safety Data Sheet (SDS) & Technical Application Guide

Executive Summary & Chemical Identity

Standard Safety Data Sheets (SDS) often list hazards without providing the chemical context necessary for advanced drug development. This whitepaper translates the static safety data of tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate (CAS: 1314039-21-8) into a mechanistic framework.

Structurally, this compound is the tert-butyl ester of α-cyano-4-hydroxycinnamic acid (CHCA). While the free acid (CHCA) is globally recognized as a premier matrix for MALDI-TOF mass spectrometry[1], its tert-butyl ester derivative serves a distinct purpose in medicinal chemistry. It acts as a highly lipophilic intermediate and prodrug scaffold, heavily investigated in the synthesis of TREK-1 potassium channel activators for novel, non-opioid antinociceptive (pain management) therapies[2].

Understanding the dual nature of this molecule—its utility as a biological modulator and its inherent chemical reactivity—is critical for safe handling and successful experimental execution.

Mechanistic Hazard Assessment (The "Why" Behind the SDS)

To safely handle this compound, researchers must understand the causality behind its GHS (Globally Harmonized System) classifications. The hazards are directly linked to three distinct structural motifs:

-

The Electrophilic Cyanoacrylate Core (Irritation Hazard): The compound features an α-cyano-α,β-unsaturated ester moiety. The strong electron-withdrawing effects of both the cyano (-C≡N) and ester groups render the β-carbon highly electron-deficient. This creates a potent Michael acceptor. When exposed to biological tissues (skin, eyes, respiratory tract), this electrophilic center rapidly undergoes covalent bonding with nucleophilic residues (such as cysteine thiols in epidermal proteins). This irreversible binding is the primary mechanism driving its classification as a Skin/Eye Irritant (H315/H319) and Respiratory Irritant (H335) .

-

The Bulky tert-Butyl Group (Permeability & Stability): The addition of the tert-butyl group increases the compound's lipophilicity, raising its LogP to approximately 2.64 and reducing its Topological Polar Surface Area (TPSA) to 70.32 Ų[3]. While this enhances cellular membrane permeability for in vitro assays, the ester is highly acid-labile. Exposure to strong acids will trigger decomposition, releasing highly flammable isobutylene gas.

-

The Phenolic Hydroxyl (Oxidative Hazard): The unprotected phenol ring is susceptible to oxidation under basic conditions or prolonged exposure to ambient air, leading to the formation of reactive quinone species, which can cause cross-reactivity in biological assays.

Mechanistic pathways dictating the toxicological hazards and chemical stability of the compound.

Physicochemical & Safety Data Matrix

The following table synthesizes the quantitative chemical properties[3] with their corresponding safety and handling implications.

| Parameter / Property | Value / Classification | Mechanistic Rationale & Handling Implication |

| Molecular Weight | 245.27 g/mol | Optimal size for small-molecule drug screening. |

| LogP | 2.64 | High lipophilicity; requires organic solvents (DMSO, DMF, DCM) for stock solutions. |

| TPSA | 70.32 Ų | Good membrane permeability; handle with nitrile gloves to prevent dermal absorption. |

| Storage Temperature | 2-8°C (Sealed, Dry) | Prevents thermal degradation and ambient oxidation of the phenolic hydroxyl. |

| GHS Health Hazards | Category 2 (Skin), Category 2A (Eye) | Michael acceptor reactivity requires localized exhaust ventilation (fume hood) during weighing. |

| Chemical Incompatibilities | Strong acids, strong bases, strong oxidizers | Acids cleave the ester; bases deprotonate the phenol; nucleophiles attack the double bond. |

Validated Experimental Workflows

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The most common synthetic manipulation of this compound is the acid-mediated deprotection of the tert-butyl ester to yield the active TREK-1 modulator or MALDI matrix derivative.

If this reaction is performed without a carbocation scavenger, the released tert-butyl cation will undergo a Friedel-Crafts alkylation on the electron-rich phenol ring (ortho to the hydroxyl group), ruining the yield. The following protocol integrates safety and chemical causality.

Protocol: Controlled Deprotection to α-Cyano-4-hydroxycinnamic Acid

Objective: Safely cleave the tert-butyl ester while preventing side-product formation.

-

Safe Weighing (Hazard Mitigation):

-

Action: In a certified fume hood, weigh 245 mg (1.0 mmol) of the compound into a dry 25 mL round-bottom flask.

-

Causality: The powder is an inhalation hazard. The fume hood prevents mucosal exposure to the Michael acceptor.

-

-

Solvent & Scavenger Addition (Reaction Control):

-

Action: Dissolve the compound in 4.0 mL of anhydrous Dichloromethane (DCM). Add 0.2 mL (approx. 1.0 mmol) of Triisopropylsilane (TIPS).

-

Causality: TIPS acts as a highly effective carbocation scavenger. It intercepts the tert-butyl cation generated in the next step, preventing it from alkylating the phenol ring.

-

-

Acidic Cleavage (Deprotection):

-

Action: Slowly add 4.0 mL of Trifluoroacetic acid (TFA) dropwise at 0°C, then allow the mixture to warm to room temperature. Stir for 2 hours.

-

Causality: The 50% TFA/DCM mixture provides the necessary protonation to cleave the ester. The reaction releases isobutylene gas, necessitating an open (but vented) system or a bubbler to prevent pressure buildup.

-

-

Self-Validation (LC-MS Monitoring):

-

Action: Pull a 5 µL aliquot, dilute in 1 mL Acetonitrile, and inject into an LC-MS.

-

Validation Check: The reaction is complete when the starting material peak (m/z[M+H]⁺ ~246) disappears, replaced entirely by the product peak (m/z[M+H]⁺ ~190). This mass shift of exactly -56 Da confirms the loss of the isobutylene group without unwanted ring alkylation.

-

Self-validating experimental workflow for the safe handling and acid-mediated deprotection.

References

-

( 12 ) United States Patent - Possessing in Vivo Antinociceptive Activity Google Patents (googleapis.com).[Link]

-

On-bead combinatorial synthesis and imaging of europium(III)-based paraCEST agents aids in identification of chemical features that enhance CEST sensitivity National Institutes of Health (NIH) / PubMed Central.[Link]

Sources

Technical Guide: Characterization and Synthesis of tert-Butyl 2-Cyano-3-(4-Hydroxyphenyl)Acrylate

[2]

Executive Summary & Compound Identity

tert-Butyl 2-cyano-3-(4-hydroxyphenyl)acrylate is a Knoevenagel condensation product utilized as a lipophilic intermediate in the synthesis of UV filters, antioxidants (Tyrphostin analogs), and functionalized polymers.[1][2] Unlike its ethyl ester analog, the tert-butyl variant offers enhanced hydrolytic stability and altered solubility profiles due to the bulky steric shielding of the ester functionality.

| Property | Specification |

| IUPAC Name | tert-butyl (E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate |

| CAS Number | 1314039-21-8 |

| Molecular Formula | C₁₄H₁₅NO₃ |

| Molecular Weight | 245.28 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Insoluble in Water |

Physicochemical Characterization: Melting Point Analysis

Melting Point Data & Structural Implications

While the ethyl ester analog (Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate) has a well-established melting point of 89–91 °C [1], the tert-butyl ester typically exhibits a higher melting transition due to the increased symmetry and lattice packing efficiency conferred by the spherical tert-butyl group (Carnelley’s Rule).

-

Target Melting Point Range: 110 °C – 130 °C (Predicted based on structural homology).

-

Observed Variance: Purity plays a critical role. Crude isolates often melt lower (95–105 °C) due to residual tert-butyl cyanoacetate or solvent inclusion.

Thermodynamic Profiling (DSC Protocol)

For pharmaceutical or materials grade validation, capillary melting points are insufficient due to potential sublimation. Differential Scanning Calorimetry (DSC) is the gold standard.

Protocol:

-

Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan.

-

Ramp Rate: 5 °C/min from 40 °C to 200 °C.

-

Acceptance Criteria:

-

Onset Temperature (

): Must be within ±2 °C of the reference standard. -

Peak Shape: Sharp endotherm indicating high crystallinity. Broad peaks suggest polymorphism or solvate formation.

-

Synthesis & Purification Workflow

The synthesis utilizes a Knoevenagel condensation.[3] The choice of base and solvent is critical to prevent transesterification or hydrolysis of the acid-labile tert-butyl group.

Reaction Mechanism

The reaction proceeds via the deprotonation of tert-butyl cyanoacetate, nucleophilic attack on the aldehyde, and subsequent dehydration.

Figure 1: Knoevenagel condensation pathway for the synthesis of the target acrylate.

Validated Experimental Protocol

Scale: 10 mmol Yield: ~85-92%

-

Charge: In a 50 mL round-bottom flask, combine 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and tert-butyl cyanoacetate (1.41 g, 10 mmol).

-

Solvent: Add Ethanol (Abs.) (15 mL). Note: Avoid methanol to prevent transesterification.

-

Catalysis: Add Ammonium Acetate (0.1 eq, 77 mg) or Piperidine (3 drops).

-

Reaction: Reflux at 78 °C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup (Crystallization):

-

Cool the mixture slowly to room temperature, then to 0 °C.

-

The product will precipitate as pale yellow needles.

-

If oiling occurs, induce crystallization by scratching the glass or adding a seed crystal.

-

-

Filtration: Filter the solid and wash with cold ethanol (2 x 5 mL).

-

Drying: Dry under high vacuum (<1 mbar) at 40 °C for 6 hours to remove trace solvent.

Analytical Validation (Self-Validating System)

To ensure the melting point data is valid, the chemical identity must first be confirmed using the following spectroscopic markers.

| Technique | Diagnostic Signal | Structural Confirmation |

| ¹H NMR (CDCl₃) | Confirms intact tert-butyl group (integration 9H). | |

| Confirms vinylic proton ( | ||

| IR Spectroscopy | ~2220 cm⁻¹ | Sharp nitrile ( |

| ~1710 cm⁻¹ | Conjugated ester ( | |

| Mass Spec (ESI) | Confirms molecular weight (245.28 Da). |

Purification Troubleshooting

If the melting point is depressed (<100 °C) or the range is wide (>3 °C):

-

Cause: Residual tert-butyl cyanoacetate.[4]

-

Remedy: Recrystallize from Ethanol/Water (9:1) . Dissolve in hot ethanol, add warm water until turbid, then cool.

Applications & Significance

-

UV Filters: The cyanoacrylate motif is a potent UV-A/B absorber. The tert-butyl group improves solubility in cosmetic oil phases compared to the methyl/ethyl analogs.

-

Kinase Inhibitors: This compound serves as a scaffold for Tyrphostin synthesis (EGFR inhibitors), where the phenolic hydroxyl is further functionalized [2].

-

Polymer Additives: Used as a monomer in radical polymerization to introduce pendant antioxidant groups.

References

-

PrepChem. "Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate." PrepChem.com. Accessed March 2026.[5]

- Gazit, A., et al. "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors." Journal of Medicinal Chemistry 32.10 (1989): 2344-2352. (Foundational chemistry for benzylidene malononitriles).

-

ChemScene. "Tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate Product Page." ChemScene.com. Accessed March 2026.[5]

-

Sigma-Aldrich. "tert-Butyl cyanoacetate Product Specification." SigmaAldrich.com. Accessed March 2026.[5]

Sources

- 1. 1314039-21-8_CAS号:1314039-21-8_tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate - 化源网 [chemsrc.com]

- 2. 133844-96-9_CAS号:133844-96-9_Methyl 2,3-dihydro-3-methyl-7-benzofurancarboxylate - 化源网 [m.chemsrc.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. tert-Butyl cyanoacetate CAS#: 1116-98-9 [m.chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

Methodological & Application

Application Note: Knoevenagel Condensation Protocol for tert-Butyl Cyanoacrylates

[1]

Executive Summary & Strategic Context

In modern drug discovery, tert-butyl cyanoacrylates serve as critical Michael acceptors (electrophilic warheads) for covalent inhibitors and as versatile metabolic pharmacophores. Unlike their ethyl or methyl counterparts, the tert-butyl group provides significant steric bulk, which can modulate the electrophilicity of the

However, the synthesis of tert-butyl esters presents a specific challenge: acid lability . The tert-butyl group undergoes cleavage to isobutylene and carboxylic acid under strong acidic conditions or high thermal stress. Consequently, standard Knoevenagel protocols utilizing strong acid catalysts or harsh acidic workups are unsuitable.

This Application Note details a Base-Catalyzed Knoevenagel Condensation protocol optimized for tert-butyl cyanoacetates. It prioritizes mild conditions to preserve the ester moiety while ensuring high conversion and stereoselectivity (typically favoring the E-isomer).

Mechanistic Principles

The reaction proceeds via a base-catalyzed nucleophilic addition of the active methylene compound (tert-butyl cyanoacetate) to an aldehyde, followed by dehydration.

Reaction Pathway

-

Deprotonation: The base abstracts a proton from the

-position of the tert-butyl cyanoacetate ( -

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde (R-CHO), forming a

-hydroxy alkoxide intermediate. -

Proton Transfer & Elimination: The intermediate is protonated (often by the conjugate acid of the catalyst), and subsequent E1cB elimination of water yields the

-unsaturated ester.

Visualization: Catalytic Cycle

The following diagram illustrates the base-catalyzed mechanism, highlighting the critical intermediate states.

Figure 1: Catalytic cycle of the Knoevenagel condensation. The base is regenerated during the elimination step.

Experimental Protocols

Protocol A: The "Standard" Piperidine/Ethanol Method

Best for: Aromatic aldehydes, stable substrates, and initial screening. Scale: 10 mmol to 100 mmol.

Reagents & Materials

-

Aldehyde (1.0 equiv): e.g., Benzaldehyde, 4-Chlorobenzaldehyde.

-

Active Methylene (1.0 - 1.1 equiv): tert-Butyl cyanoacetate.

-

Catalyst: Piperidine (0.1 equiv) or Piperidine/Acetic Acid (0.1 equiv each).

-

Solvent: Absolute Ethanol (EtOH) or 2-Propanol (IPA).

Step-by-Step Methodology

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve the aldehyde (10 mmol) and tert-butyl cyanoacetate (10 mmol) in Ethanol (5 mL/mmol).

-

Note: High concentration promotes precipitation of the product upon cooling.

-

-

Catalysis: Add Piperidine (1 mmol, ~100 µL).

-

Expert Tip: If the reaction is sluggish, add an equivalent amount of Glacial Acetic Acid to buffer the solution (forming piperidinium acetate), which often accelerates the dehydration step.

-

-

Reaction: Heat the mixture to reflux (78°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the aldehyde spot.

-

-

Workup (Crystallization):

-

Remove the heat source and allow the flask to cool to room temperature.

-

Place the flask in an ice bath (0-4°C) for 30 minutes. The product usually crystallizes out.

-

Filter the solid using a Büchner funnel.[1]

-

Wash the cake with cold Ethanol (2 x 5 mL) and then cold Hexane (to remove trace piperidine).

-

-

Workup (Liquid Products):

-

If the product is an oil, evaporate the solvent under reduced pressure (

°C). -

Dissolve residue in Ethyl Acetate.

-

Crucial Step: Wash with saturated NaHCO₃ or Water. Do NOT wash with dilute HCl , as this may hydrolyze the tert-butyl ester.

-

Dry over Na₂SO₄ and concentrate.[2]

-

Protocol B: The "Green" Aqueous/DBU Method

Best for: Acid-sensitive aldehydes, rapid synthesis, and "Green Chemistry" compliance. Scale: 1 mmol to 50 mmol.

Methodology

-

Setup: Open vessel or loosely capped vial.

-

Mixing: Combine Aldehyde (1.0 equiv) and tert-butyl cyanoacetate (1.0 equiv) in a Water:Ethanol (1:1) mixture.

-

Catalysis: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2-5 mol%) or dilute NaOH (if substrate tolerates).

-

Reaction: Stir vigorously at Room Temperature for 15–60 minutes.

-

Isolation: The product typically precipitates as a solid. Filter and wash with water.

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes the variables that most critically impact the quality of tert-butyl cyanoacrylates.

| Parameter | Recommendation | Scientific Rationale |

| Temperature | Reflux (EtOH) or RT (Water) | High heat (>100°C) risks thermal decarboxylation of the tert-butyl group. |

| Catalyst Load | 5–10 mol% | Excess base can cause Michael addition of the base itself to the product or induce polymerization. |

| Workup pH | Neutral / Basic (pH 7-9) | tert-Butyl esters are acid-labile. Acid washes (pH < 4) generate carboxylic acids and isobutylene gas. |

| Water Removal | Not usually required | While Knoevenagel produces water, the precipitation of the product in EtOH usually drives the equilibrium. For stubborn cases, use Toluene reflux with a Dean-Stark trap. |

Troubleshooting Guide (Self-Validating Logic)

-

Problem: Product "oils out" instead of crystallizing.

-

Cause: Impurities or low melting point.

-

Solution: Scratch the glass with a spatula to induce nucleation, or seed with a crystal. Alternatively, switch solvent to 2-Propanol/Water mixtures.

-

-

Problem: Low Yield / Incomplete Conversion.

-

Cause: Reversible aldol step or wet solvent.

-

Solution: Switch to Protocol B (DBU) or use Toluene with Dean-Stark to physically remove water.

-

-

Problem: Product decomposes (gas evolution) during workup.

-

Cause: Acid contamination.

-

Solution: Ensure all glassware is acid-free. Wash organic phase with NaHCO₃ immediately.

-

Workflow Visualization

This diagram outlines the decision tree for selecting the correct protocol and the subsequent purification logic.

Figure 2: Operational workflow for the synthesis and purification of tert-butyl cyanoacrylates.

References

-

Organic Chemistry Portal. (2023). Knoevenagel Condensation: Mechanisms and Recent Literature. Retrieved from [Link]

-

Royal Society of Chemistry (RSC). (2017). A mechanistic study of the Knoevenagel condensation reaction. Retrieved from [Link]

-

SciELO. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. Retrieved from [Link]

-

Organic Syntheses. (1925). tert-Butyl Chloride (Reference for tert-butyl stability/handling). Org. Synth. 1925, 5,[3] 35. Retrieved from [Link]

synthesis of tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate using piperidine catalyst

Application Note: Optimized Synthesis of tert-Butyl 2-cyano-3-(4-hydroxyphenyl)acrylate via Piperidine-Catalyzed Knoevenagel Condensation

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate (CAS: 1314039-21-8). This compound is a critical intermediate in the development of Tyrphostins (Tyrosine Phosphorylation Inhibitors), a class of small molecules designed to inhibit protein tyrosine kinases (PTKs) with applications in oncology and antiproliferative therapies.

The method utilizes a Knoevenagel condensation between 4-hydroxybenzaldehyde and tert-butyl cyanoacetate, catalyzed by piperidine . Unlike traditional acid-catalyzed methods or those requiring hazardous solvents (e.g., benzene), this protocol employs ethanol as a green solvent, ensuring high atom economy and simplified downstream processing.

Key Advantages:

-

Green Chemistry: Ethanol solvent system reduces environmental impact.

-

Scalability: Protocol is validated from milligram to multigram scales.

-

Purity: Crystallization-driven purification eliminates the need for chromatography in most batches.

Mechanistic Insight & Rational Design

The Knoevenagel condensation is the nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction.[1]

Catalyst Selection: Why Piperidine?

Piperidine is the catalyst of choice for this specific transformation due to its dual nature:

-

Basic Strength (

): It effectively deprotonates the -

Nucleophilicity: Piperidine can transiently form an iminium ion with the aldehyde, activating it for nucleophilic attack, although the enolate mechanism is dominant for highly active methylene compounds like cyanoacetates.

Reaction Pathway Visualization

The following diagram illustrates the stepwise mechanism, highlighting the critical dehydration step that drives the equilibrium toward the stable conjugated product.

Figure 1: Mechanistic pathway of the piperidine-catalyzed Knoevenagel condensation. The elimination of water is the thermodynamic driving force.

Experimental Protocol

Safety Warning: Piperidine is toxic and flammable. 4-Hydroxybenzaldehyde is an irritant. Perform all operations in a fume hood.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |

| 4-Hydroxybenzaldehyde | 122.12 | 1.0 | Electrophile |

| tert-Butyl Cyanoacetate | 141.17 | 1.05 | Nucleophile |

| Piperidine | 85.15 | 0.1 | Catalyst |

| Ethanol (Abs. or 95%) | - | Solvent | Medium |

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in Ethanol (15 mL).

-

Addition: Add tert-butyl cyanoacetate (1.48 g, 10.5 mmol) to the solution.

-

Catalysis: Add Piperidine (approx. 100

L, ~1.0 mmol) dropwise while stirring.-

Observation: The solution may turn slightly yellow immediately upon base addition.

-

-

Reaction:

-

Option A (Rapid): Heat to reflux (80°C) for 2–4 hours.

-

Option B (Mild/High Purity): Stir at Room Temperature for 12–24 hours.

-

Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 7:3). The product typically has a higher

than the aldehyde.

-

-

Workup & Isolation:

-

Cool the reaction mixture to 0°C in an ice bath.

-

If precipitation does not occur spontaneously, add cold distilled water (5–10 mL) dropwise to induce crystallization.

-

Filter the precipitate using a Büchner funnel.

-

Wash the solid cake with cold aqueous ethanol (1:1) to remove unreacted reagents and piperidine traces.

-

-

Purification: Recrystallize from hot Ethanol/Water if necessary. Dry under vacuum at 40°C.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target acrylate.

Characterization & Quality Control

To validate the synthesis, compare analytical data against the expected values below.

Expected Yield: 80–92% (Pale yellow solid)

| Technique | Diagnostic Signal | Structural Assignment |

| tert-Butyl group (Methyls) | ||

| Vinylic Proton (-CH=C), characteristic of Knoevenagel products | ||

| Aromatic Protons (AA'BB' system) | ||

| Phenolic -OH | ||

| IR Spectroscopy | ~2220 cm | Nitrile (C |

| ~1710 cm | Carbonyl (C=O) ester stretch | |

| Melting Point | 165–170°C (Predicted*) | Based on ethyl ester analogs; verify experimentally.[4] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Precipitation | Product too soluble in EtOH. | Add water dropwise until turbidity persists, then cool. |

| Low Yield | Reversible reaction (water buildup). | Use molecular sieves in the reaction or extend reflux time. |

| Oiling Out | Impurities preventing crystallization. | Scratch the glass with a rod or add a seed crystal. |

| Red Coloration | Oxidation of phenol or excess base. | Reduce piperidine amount; ensure inert atmosphere ( |

Applications in Drug Discovery

This molecule serves as a versatile scaffold in medicinal chemistry:

-

Tyrphostins: The 2-cyano-3-arylacrylate motif is the pharmacophore for many Tyrphostins (e.g., AG-490), which block substrate binding to the kinase domain [1].

-

Protecting Group Strategy: The tert-butyl ester is acid-labile. It can be selectively cleaved using TFA (Trifluoroacetic acid) to yield the free carboxylic acid without hydrolyzing the nitrile group, a common issue when using ethyl/methyl esters which require basic hydrolysis [2].

-

UV Filters: Similar acrylate derivatives are investigated for their ability to absorb UV radiation due to the extended conjugation system.

References

-

Levitzki, A., & Gazit, A. (1995). Tyrosine Kinase Inhibition: An Approach to Drug Development. Science, 267(5205), 1782–1788.

-

Verlai, T., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation.[5] ChemRxiv.

-

BenchChem Protocols. Application Notes for Knoevenagel Condensation with Piperidine.

-

Organic Chemistry Portal. Knoevenagel Condensation Mechanism and Modifications.

Sources

microwave-assisted synthesis of sterically hindered cyanoacrylates

Application Note: High-Efficiency Microwave-Assisted Synthesis of Sterically Hindered

Executive Summary

This guide details the protocol for the microwave-assisted synthesis of sterically hindered

This protocol leverages dielectric heating to overcome the activation energy barriers imposed by bulky substituents (e.g., ortho-substituted aromatics or branched ester chains). By utilizing a controlled single-mode microwave reactor, researchers can achieve quantitative conversion in minutes rather than hours, minimizing thermal degradation and solvent waste.

Scientific Foundation

The Steric Challenge

In the classical Knoevenagel condensation, a nucleophilic attack occurs between an active methylene compound (e.g., ethyl cyanoacetate) and a carbonyl component (aldehyde/ketone).

-

Steric Hindrance: When the aldehyde possesses bulky substituents (e.g., 2,6-disubstituted benzaldehydes) or the ester group is voluminous (e.g., tert-butyl or adamantyl), the approach of the nucleophile is physically obstructed.

-

Thermal Deficit: Conventional conductive heating (oil bath) creates a thermal gradient. To drive a hindered reaction, high wall temperatures are required, often leading to the polymerization of the sensitive cyanoacrylate product or decarboxylation before the reaction completes.

The Microwave Solution: Dielectric Polarization

Microwave irradiation (2.45 GHz) targets the dipoles in the reaction mixture (specifically the polar transition state).

-

Dipolar Polarization: The oscillating electric field aligns polar molecules.[1] The lag in alignment creates internal friction/heat.[1]

-

Selective Heating: The transition state of the Knoevenagel condensation is more polar than the ground state. According to the Hammond postulate , microwave irradiation selectively stabilizes this polar transition state, effectively lowering the activation energy (

) and accelerating the reaction rate significantly beyond what is explained by temperature alone (non-thermal effect).

Experimental Protocol

Equipment & Reagents

-

Reactor: Single-mode Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave). Note: Single-mode is preferred for scale < 50 mL due to uniform field density.

-

Vessel: 10 mL or 35 mL pressure-sealed borosilicate glass vial with Teflon/silicone septa.

-

Reagents:

-

Aldehyde: Sterically hindered aldehyde (1.0 equiv). Example: 2,6-dichlorobenzaldehyde.

-

Active Methylene: Sterically hindered cyanoacetate (1.0–1.1 equiv). Example: tert-butyl cyanoacetate.

-

Catalyst: Ammonium Acetate (

) or Piperidine (catalytic amount, 5-10 mol%). -

Solvent: Ethanol (Green/Polar) or Toluene (if azeotropic water removal is critical, though less MW active). Recommendation: Solvent-free conditions are often optimal for MW Knoevenagel.

-

General Procedure (Solvent-Free Method)

-

Preparation: In a 10 mL microwave vial, charge the hindered aldehyde (2.0 mmol), the hindered cyanoacetate (2.2 mmol), and ammonium acetate (0.2 mmol).

-

Homogenization: If solids are present, add a minimal amount of Ethanol (0.5 mL) to create a slurry. If liquid, mix neatly.

-

Irradiation Setup:

-

Control Mode: Standard (Temperature Control).

-

Temperature:

(Optimization range: -

Ramp Time: 1:00 min.

-

Hold Time: 5:00 min (vs. 4-6 hours conventional).

-

Pressure Limit: 250 psi (Safety cutoff).

-

Stirring: High (magnetic stir bar is essential for heat distribution).

-

-

Cooling: Rapid compressed air cooling to

to quench the reaction and prevent oligomerization. -

Workup:

-

The reaction mixture typically solidifies upon cooling.

-

Recrystallization: Dissolve in hot Ethanol or Ethyl Acetate/Hexane mixture. Cool to

to precipitate pure crystals. -

Filtration: Vacuum filter and wash with cold hexanes.

-

Optimization Parameters

| Parameter | Recommendation | Rationale |

| Catalyst | Mildly basic; sublimes/decomposes easily during workup, leaving no residue. | |

| Solvent | Solvent-Free or EtOH | High loss tangent ( |

| Power | Dynamic (Max 300W) | Allow the PID controller to modulate power to maintain the set temperature. |

| Stoichiometry | 1:1.1 (Aldehyde:Ester) | Slight excess of the cheaper ester drives the equilibrium to completion. |

Visualization of Workflows

Experimental Workflow

Figure 1: Step-by-step workflow for the .

Mechanistic Pathway (Graphviz)

Figure 2: Mechanistic pathway highlighting the microwave stabilization of the polar transition state during nucleophilic attack.

Data & Validation

Comparative Efficiency

The following table illustrates the efficiency gains when synthesizing ethyl 2-cyano-3-(2,6-dichlorophenyl)acrylate (a hindered model substrate).

| Method | Temperature | Time | Yield (%) | Purity (HPLC) |

| Conventional (Reflux) | 6.0 Hours | 65% | 88% | |

| Microwave (This Protocol) | 5 Minutes | 96% | 98% |

Characterization Checkpoints

-

TLC: Eluent 20% Ethyl Acetate in Hexane. Product typically moves to

, distinct from polar aldehyde ( -

1H NMR (CDCl3): Look for the disappearance of the aldehyde singlet (

ppm) and the appearance of the olefinic proton singlet (

Troubleshooting Guide

-

Issue: Low Conversion.

-

Cause: Extreme steric bulk (e.g., anthracene derivatives).

-

Fix: Increase temperature to

and switch to a high-boiling solvent like chlorobenzene if pressure is a concern.

-

-

Issue: Polymerization (Gelling).

-

Cause: Overheating or basic impurities.

-

Fix: Add a radical inhibitor (Hydroquinone, 0.1 mol%) to the reaction mixture. Ensure the cooling step is rapid.

-

-

Issue: "Oiling Out" during Recrystallization.

-

Cause: Product melting point is near the solvent boiling point.

-

Fix: Use a mixed solvent system (EtOH/Water) and scratch the glass to induce nucleation.

-

References

-

Microwave-Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some

-Cyanoacrylates. Source: ResearchGate URL:[2][3][4][Link] -

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Source: MDPI (Molecules) URL:[Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Source: SciELO URL:[Link]

-

n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. Source: PubMed Central (NIH) URL:[Link]

-

Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. Source: MDPI URL:[Link]

Sources

copolymerization of tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate with styrene

Part 1: Executive Summary & Strategic Rationale

This Application Note details the synthesis and copolymerization of tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate (tBCHPA) with styrene (St) . This specific comonomer pair represents a class of "functional trisubstituted ethylenes" (TSEs).

Why this system matters for Drug Development:

-

Alternating Architecture: Unlike typical random acrylic/styrenic copolymers, TSEs are sterically precluded from homopolymerization. They copolymerize with electron-rich monomers (like styrene) in a strictly alternating or semi-alternating fashion (

). This yields highly regular polymer backbones essential for predictable drug release kinetics. -

Dual-Functionality: The monomer provides two orthogonal handles for bioconjugation:

-

Phenolic -OH: A site for coupling drugs via ether/ester linkages or for pH-responsive solubility changes.

-

tert-Butyl Ester: An acid-labile protecting group that, upon removal, yields a carboxylic acid for electrostatic complexation with cationic payloads (e.g., Doxorubicin).

-

-

High

Scaffolds: The rigid phenylcyanoacrylate unit significantly increases the glass transition temperature (

Part 2: Monomer Synthesis & Purification

Commercial availability of tBCHPA is limited. In-house synthesis via Knoevenagel condensation is the industry standard for high-purity applications.

Protocol 1: Synthesis of tBCHPA

Reaction Scheme:

Reagents:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

tert-Butyl cyanoacetate (1.05 eq)

-

Piperidine (Catalytic, 0.05 eq)

-

Ethanol (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) and tert-butyl cyanoacetate (14.8 g, 105 mmol) in 100 mL of anhydrous ethanol.

-

Catalysis: Add piperidine (0.5 mL) dropwise. The solution will likely turn yellow/orange.

-

Reflux: Attach a reflux condenser and heat the mixture to mild reflux (80°C) for 4-6 hours. Monitor consumption of aldehyde via TLC (Hexane:EtOAc 7:3).

-

Crystallization: Cool the reaction mixture to room temperature, then place in an ice bath (

). The product should precipitate as yellow crystals. -

Purification: Filter the solid and wash with cold ethanol (

). Recrystallize from ethanol/water (9:1) to remove trace piperidine. -

Drying: Dry in a vacuum oven at 40°C overnight.

-

Target Yield: >85%

-

Validation:

(DMSO-

-

Part 3: Copolymerization Protocol

Critical Mechanism Note:

This system follows a penultimate unit effect model. The tBCHPA radical is electron-deficient and bulky; it will not add to itself (

Challenge: The phenolic group can act as a radical retarder (chain transfer agent). Solution: Use a slightly higher initiator concentration (2-3 mol%) or, for ultra-high MW, protect the phenol (e.g., acetoxy-protection) prior to polymerization. The protocol below assumes the direct use of the phenolic monomer, which is sufficient for MW < 50 kDa.

Protocol 2: Free Radical Solution Copolymerization

Materials Table:

| Component | Role | Specification |

| Styrene (St) | Monomer 1 | Deinhibited (pass through basic alumina), distilled. |

| tBCHPA | Monomer 2 | Recrystallized, dry. |

| AIBN | Initiator | Recrystallized from methanol. |

| DMF | Solvent | HPLC Grade, anhydrous (Solubilizes the phenol). |

| Methanol | Precipitant | Cold, excess. |

Experimental Workflow:

-

Feed Ratio Setup: To maximize alternation and conversion, use a 1:1 molar feed ratio .

-

Styrene: 10.4 g (100 mmol)

-

tBCHPA:[1] 24.5 g (100 mmol)

-

Solvent (DMF): 80 mL (Target ~30-40 wt% solids).

-

-

Deoxygenation (Critical):

-

Combine monomers and solvent in a Schlenk flask.

-

Perform 3 cycles of Freeze-Pump-Thaw to remove dissolved oxygen (oxygen inhibits polymerization and promotes phenolic oxidation).

-

Alternative: Sparge with high-purity Argon for 30 mins.

-

-

Initiation:

-

Add AIBN (328 mg, 2.0 mmol, 1 mol% relative to total monomer).

-

Immerse flask in a pre-heated oil bath at 70°C .

-

-

Polymerization:

-

Stir magnetically at 300 rpm.

-

Time: 12–24 hours. (Note: Conversion limits are often ~60-70% due to the alternating nature; pushing further may lead to Styrene homopolymerization blocks).

-

-

Termination & Isolation:

-

Quench reaction by cooling to

and exposing to air. -

Dropwise addition of the polymer solution into a 10-fold excess of cold Methanol under vigorous stirring.

-

The copolymer P(St-alt-tBCHPA) will precipitate as a fibrous solid.

-

-

Purification:

-

Redissolve in THF and reprecipitate in Methanol (Repeat 2x) to remove unreacted tBCHPA.

-

Vacuum dry at 50°C for 24 hours.

-

Part 4: Visualization of Mechanism & Workflow

The following diagrams illustrate the synthesis pathway and the alternating copolymerization cycle governed by the electron-donor (Styrene) and electron-acceptor (tBCHPA) interactions.

Caption: Synthesis of tBCHPA monomer and the kinetic cycle driving alternating copolymerization.

Part 5: Characterization & Validation

To certify the polymer for drug delivery applications, the following parameters must be validated:

| Method | Parameter | Expected Result / Criteria |

| Composition | Integration of Styrene aromatic protons (6.5-7.2 ppm) vs. tBCHPA t-butyl protons (1.4 ppm). Ratio should be approx 1:1. | |

| FT-IR | Functional Groups | 2220 cm |

| GPC (THF) | Molecular Weight | |

| DSC | Thermal Property | Single |

Part 6: Troubleshooting & Expert Tips

-

Retardation Issues: If polymerization is slow or yields are <20%, the phenolic proton is likely quenching radicals.

-

Fix: Acetylate the monomer (Reaction with acetic anhydride)

Polymerize

-

-

Solubility: The copolymer is hydrophobic.

-

Note: For biological testing, the tert-butyl group can be removed (TFA/DCM, 1:1 mixture, 2 hrs) to generate the amphiphilic Poly(Styrene-alt-2-cyano-3-(4-hydroxyphenyl)acrylic acid) , which forms micelles in water at pH > 7.

-

-

Coloration: The polymer may appear slightly yellow. This is normal for cyano-substituted conjugated systems and does not necessarily indicate impurity.

References

-

Knoevenagel Condensation Standards: Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011. Link

-

Copolymerization Kinetics of Trisubstituted Ethylenes: Kharas, G. B., et al. "Synthesis and styrene copolymerization of novel trisubstituted ethylenes: Alkyl ring-substituted 2-methoxyethyl phenylcyanoacrylates." Macromolecules (Analogous System Reference), via ChemRxiv, 2023. Link

-

Styrene-Acrylate Reactivity: Davis, T. P., et al. "Copolymerization propagation kinetics of styrene with alkyl acrylates."[2] Polymer International, 1991.[2] Link

-

Functional Styrenic Copolymers: Endo, T., et al. "Synthesis and Properties of Ethylene-Substituted Styrene Copolymers." Journal of Applied Polymer Science, 2008.[3] Link

Sources

functionalized cyanoacrylate monomers for biomedical adhesives

Executive Summary